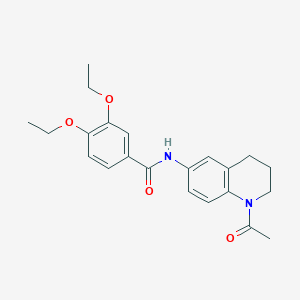

N-(1-乙酰-1,2,3,4-四氢喹啉-6-基)-3,4-二乙氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

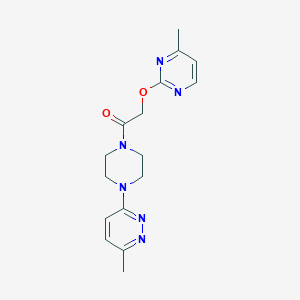

The compound "N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide" is a derivative of the tetrahydroisoquinoline class, which is a significant scaffold in medicinal chemistry due to its presence in various biologically active compounds. The papers provided discuss the synthesis and properties of related tetrahydroisoquinoline derivatives, which can offer insights into the compound .

Synthesis Analysis

The synthesis of related 1,2,3,4-tetrahydroisoquinoline derivatives has been reported through different methods. One approach involves an activated Pictet-Spengler reaction followed by oxidation with silver(II) oxide in nitric acid to yield 1,2-disubstituted tetrahydrobenz[g]isoquinoline diones . Another method starts from 1,4-dihydrobenz[g]isoquinoline-3(2H)-ones or ethyl (3-aminomethyl-1,4-dimethoxynaphth-2-yl)acetates, with a third strategy relying on N-protected bromomethylated precursors . Additionally, photochemical synthesis has been employed to create 1,2,3,4-tetrahydroisoquinolin-3-ones from N-chloroacetylbenzylamines . These methods could potentially be adapted for the synthesis of "N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide."

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives is crucial for their interaction with biological targets. The single crystal structure of a potent N-acetyl-1-aryl tetrahydroisoquinoline derivative has been reported, which provides valuable information on the three-dimensional conformation of these molecules . This structural data is essential for understanding the molecular interactions and designing compounds with improved efficacy.

Chemical Reactions Analysis

The chemical reactivity of tetrahydroisoquinoline derivatives is influenced by their functional groups and molecular structure. The Pictet-Spengler reaction is a key step in synthesizing these compounds, which involves the formation of a carbon-nitrogen bond . The oxidation and photochemical reactions mentioned in the papers also highlight the versatility of these compounds in undergoing various chemical transformations, which could be relevant for further functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroisoquinoline derivatives, such as solubility, stability, and reactivity, are determined by their molecular structure. While the papers do not provide explicit data on the physical properties of "N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide," the reported synthesis and structural analysis of similar compounds can give an indication of the properties to expect. These properties are important for the compound's application in medicinal chemistry and its potential as a drug candidate.

科学研究应用

Rh(III)-催化的定向C-H烯化

通过定向C-H键活化N-甲氧基苯甲酰胺,一种有效的Rh(III)-催化的氧化烯化展示了一种温和、实用、选择性和高产率的过程。N-O键充当内部氧化剂,定向/氧化基团上的取代基变化导致选择性形成四氢异喹啉酮产物(Rakshit等人,2011)。

新型西格玛-2受体探针

对放射性标记的苯甲酰胺类似物(如RHM-1和RHM-2)的研究提供了对其与西格玛-2受体的结合亲和力的见解,表明了在体外研究西格玛-2受体的潜在应用(徐等人,2005)。

代谢物鉴定和转运蛋白介导的排泄

某些四氢异喹啉化合物的代谢物鉴定以及对转运蛋白介导的肾脏和肝脏排泄的研究为药物开发提供了有价值的数据,特别是关于“有趣的”If电流通道抑制剂(梅原等人,2009)。

抗生素发现

海尔喹啉的发现,一种对细菌和真菌具有显着生物活性的四氢喹啉衍生物,例证了四氢喹啉化合物在抗生素开发中的潜力(阿索尔卡等人,2004)。

属性

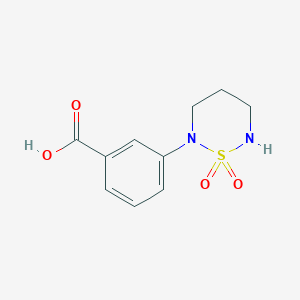

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,4-diethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-4-27-20-11-8-17(14-21(20)28-5-2)22(26)23-18-9-10-19-16(13-18)7-6-12-24(19)15(3)25/h8-11,13-14H,4-7,12H2,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCVSWOFMJYIDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2528705.png)

![N-(3,5-dimethoxyphenyl)-2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2528707.png)

![(2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol](/img/structure/B2528712.png)

![N-[3-oxo-2-(1-phenyltetrazol-5-yl)sulfanyl-1,2-dihydroinden-5-yl]octadecanamide](/img/structure/B2528713.png)

![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3-(trifluoromethyl)aniline](/img/structure/B2528717.png)

![N-cyclopentyl-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2528720.png)